Sweetness Potency vs. Taxifolin and Sucrose
In a direct head-to-head human taste-panel evaluation, dihydroquercetin 3-acetate (compound 1, taxifolin 3-O-acetate) and its synthetic analog dihydroquercetin 3-acetate 4'-(methyl ether) (compound 2) were rated as 80 and 400 times sweeter than a 2% w/v sucrose solution, respectively. Critically, (+)-dihydroquercetin (compound 4, taxifolin) was rated as entirely devoid of sweetness. The structurally related dihydroquercetin 4'-(methyl ether) (compound 3), lacking the 3-acetate group, showed reduced sweetness intensity compared to compound 2, confirming that the 3-O-acetate moiety is essential for activating the sweet taste response [1].
| Evidence Dimension | Sweetness potency relative to 2% w/v sucrose solution |
|---|---|
| Target Compound Data | 80× sweeter than 2% w/v sucrose (taxifolin 3-O-acetate, compound 1) |
| Comparator Or Baseline | Taxifolin (dihydroquercetin, compound 4): devoid of sweetness; Dihydroquercetin 3-acetate 4'-(methyl ether) (compound 2): 400× sweeter than 2% w/v sucrose |
| Quantified Difference | Qualitative categorical difference: taxifolin 3-O-acetate is intensely sweet; taxifolin produces no detectable sweet taste response |
| Conditions | Human taste panel rating against 2% w/v aqueous sucrose standard; compounds isolated from Tessaria dodoneifolia young shoots or synthesized; J. Med. Chem. 1988 |
Why This Matters
This property is unique among flavanonols and enables applications in non-caloric sweetener development, taste-masking formulations, and structure-sweetness relationship studies—applications for which taxifolin or higher-acetylated analogs are categorically unsuitable.
- [1] Nanayakkara NPD, Hussain RA, Pezzuto JM, Soejarto DD, Kinghorn AD. An intensely sweet dihydroflavonol derivative based on a natural product lead compound. Journal of Medicinal Chemistry, 1988;31(6):1250-1253. DOI: 10.1021/jm00401a030. PMID: 3373494 View Source
